N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide
Description
N-[(2Z)-5-(Butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide is a 1,3,4-thiadiazole derivative characterized by a butylsulfonyl substituent at position 5 and a 2-methylpropanamide group at the N-terminus. The Z-configuration of the hydrazone-like linkage is critical for its structural stability and electronic properties.
Properties
Molecular Formula |
C10H17N3O3S2 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C10H17N3O3S2/c1-4-5-6-18(15,16)10-13-12-9(17-10)11-8(14)7(2)3/h7H,4-6H2,1-3H3,(H,11,12,14) |
InChI Key |
PZMGXIBSWONRNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The butylsulfonyl group in the target compound distinguishes it from analogs with acetyl (e.g., compounds 11a–11f in ), phenyl (11a–11e ), or ester substituents (11c–11e ). The sulfonyl group is a strong electron-withdrawing moiety, which may enhance electrophilic reactivity compared to electron-donating groups like methoxy (18a in ) or methyl (11b ) .
Table 1: Substituent Effects on Key Properties
Spectral and Analytical Data
While spectral data for the target compound are unavailable, trends from analogs suggest:
- IR Spectroscopy : The sulfonyl group (S=O) would exhibit strong absorption at 1300–1150 cm⁻¹, distinct from carbonyl stretches (1650–1700 cm⁻¹) in acetyl or ester analogs .
- NMR : The Z-configuration would result in distinct chemical shifts for the hydrazone proton (δ 8–10 ppm in 11a–11f ) .
Table 2: Bioactivity Comparison
Physicochemical Properties
- Solubility : The butylsulfonyl group may increase hydrophilicity compared to aryl substituents (11a–11e ), though the butyl chain could offset this via hydrophobic interactions .
- Thermal Stability : High melting points (>200°C) are common in thiadiazoles (e.g., 11f at 240–242°C), suggesting the target compound shares similar stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
